molecular formula C23H14ClN3O5S B11980599 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate

4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11980599
M. Wt: 479.9 g/mol
InChI Key: IGEMTDINERCXKN-DHRITJCHSA-N
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Description

4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a nitrobenzoyl hydrazone moiety, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitrobenzoyl Hydrazone Moiety: This step involves the reaction of a nitrobenzoyl chloride with hydrazine to form the hydrazone intermediate.

    Esterification: The final step involves the esterification of the benzothiophene carboxylic acid with the hydrazone intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions.

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the benzothiophene core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group and the benzothiophene core can interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group and the benzothiophene core are likely to play key roles in these interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(3,4-dimethoxybenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-{(E)-[2-(3,4,5-trimethoxybenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 4-{(E)-[2-(3,4-dichlorobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of 4-{(E)-[2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups. The presence of the nitro group, the benzothiophene core, and the phenyl ester group provides a unique set of chemical properties that can be exploited for various applications. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H14ClN3O5S

Molecular Weight

479.9 g/mol

IUPAC Name

[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H14ClN3O5S/c24-20-18-6-1-2-7-19(18)33-21(20)23(29)32-17-10-8-14(9-11-17)13-25-26-22(28)15-4-3-5-16(12-15)27(30)31/h1-13H,(H,26,28)/b25-13+

InChI Key

IGEMTDINERCXKN-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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